![molecular formula C14H14FN3O3S B2550161 6-((4-ethoxy-3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448026-77-4](/img/structure/B2550161.png)
6-((4-ethoxy-3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidines and their derivatives has been extensively studied . The reaction of ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate with thiourea in refluxing ethanol containing triethylamine yielded a dihydropyrimido .Molecular Structure Analysis
The molecular structure of pyrimidines and their derivatives can be elucidated using 1D and 2D NMR spectroscopic data .Chemical Reactions Analysis
The chemical reactions of pyrimidines and their derivatives involve various functional groups and can be catalyzed by different catalysts . For instance, the protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines and their derivatives depend on their structure. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .Scientific Research Applications
Epidermal Growth Factor Receptor (EGFR) Inhibition
The compound has been investigated as a potential EGFR kinase inhibitor. Molecular docking studies positioned it within the active site of EGFR, suggesting its binding potential. Among the synthesized derivatives, 4- [2- (1-piperidyl)carbonylmethoxylphenthio]- 5,6,7,8-tetrahydrobenzo [4,5]thieno [2,3-d]pyrimidine (7j) demonstrated potent antitumor activity against human pulmonary carcinoma cell line A549 .
Antiparasitic Activity
Phenylpyrazolo[3,4-d]pyrimidine scaffolds, to which this compound belongs, are known for their antiparasitic properties. Further exploration of its efficacy against specific parasites could be valuable .
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(4-ethoxy-3-fluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3S/c1-2-21-14-4-3-11(5-12(14)15)22(19,20)18-7-10-6-16-9-17-13(10)8-18/h3-6,9H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDYVSVRMLHOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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